Methyl 3,5-dibromobenzoate

Thermal Analysis Crystallinity Formulation

Researchers synthesizing anastrozole or symmetrical triaryl ligands often face regiochemical impurities from unsymmetrical bromination, causing arduous purification and variable cross-coupling yields. Methyl 3,5-dibromobenzoate (CAS 51329-15-8) solves this with two chemically equivalent meta-bromo substituents, enabling clean sequential/one-pot Suzuki couplings. • Symmetrical 3,5-dibromo pattern guarantees isomeric purity in anastrozole cyanation. • Faster Pd oxidative addition vs. chloro analogs accelerates coupling kinetics. • >98% GC purity, sharp melting point (61-65°C), and characteristic Br isotope pattern support reliable GC-MS/LC-MS method development. Supplied as a crystalline solid with batch-to-batch consistency for pharmaceutical R&D and materials science.

Molecular Formula C8H6Br2O2
Molecular Weight 293.94 g/mol
CAS No. 51329-15-8
Cat. No. B1630450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dibromobenzoate
CAS51329-15-8
Molecular FormulaC8H6Br2O2
Molecular Weight293.94 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)Br)Br
InChIInChI=1S/C8H6Br2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
InChIKeyGSMAWUZTAIOCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-Dibromobenzoate: Cross-Coupling Building Block


Methyl 3,5-dibromobenzoate (CAS 51329-15-8) is a symmetrical, 3,5-dihalogenated aromatic ester belonging to the class of dibromobenzoate building blocks. It carries two equivalent bromine atoms at the meta positions and a methyl ester group that enables orthogonal functionalization [1]. With a molecular formula of C₈H₆Br₂O₂, a molecular weight of 293.94 g·mol⁻¹, a melting point of 61–65 °C, and a predicted log P of ~2.998, this crystalline solid is employed as a versatile intermediate in pharmaceutical synthesis, polymer chemistry, and materials science [2].

Why Analogs Cannot Replace Methyl 3,5-Dibromobenzoate


Although all methyl halobenzoates share an ester functionality, the identity and pattern of halogen substitution govern both physicochemical properties and reactivity. Methyl 3,5-dibromobenzoate offers two chemically equivalent C–Br bonds that are activated for sequential or simultaneous cross-coupling reactions, enabling the rapid construction of symmetric triaryl architectures [1]. The higher leaving-group ability of bromide relative to chloride (C–Br bond dissociation energy ~81 kcal·mol⁻¹ vs. ~97 kcal·mol⁻¹ for C–Cl) translates to markedly faster oxidative addition with palladium catalysts [2], while the dual bromine substitution imparts higher density (1.84 g·cm⁻³) and lipophilicity (log P ~2.998) than either the dichloro or monobromo analogs, affecting solubility, purification, and downstream processing .

Methyl 3,5-Dibromobenzoate: Head-to-Head Comparison


Enhanced Thermal Stability

Methyl 3,5-dibromobenzoate exhibits a melting point of 64–65 °C, while the monobromo analog Methyl 3-bromobenzoate melts at 31–33 °C, representing a 32 °C difference. This higher melting point reflects stronger intermolecular interactions (halogen bonding, π–π stacking) enabled by the two bromine atoms . For comparison, the dichloro analog Methyl 3,5-dichlorobenzoate melts at 56–60 °C, approximately 5–8 °C lower .

Thermal Analysis Crystallinity Formulation

Higher Density and Lipophilicity

The dibromo derivative has a predicted log P of 2.998 and a density of 1.84 g·cm⁻³, whereas Methyl 3-bromobenzoate shows a log P of 2.24 and a density of 1.50 g·cm⁻³ . The 0.76 log unit increase corresponds to a ~5.8‑fold higher partition coefficient, which can influence chromatographic retention, phase separation, and bioavailability of downstream products [1].

Physicochemical Profiling ADME Extraction

Faster Oxidative Addition in Cross-Coupling

First-principles molecular dynamics simulations show that the free-energy barrier for oxidative addition of PhBr to Pd(0) in water is significantly lower than that for PhCl, enabling room-temperature coupling with high rates for bromoarenes while chloroarenes require elevated temperatures [1]. This intrinsic reactivity advantage positions Methyl 3,5-dibromobenzoate as a more efficient substrate than its 3,5-dichloro analog for sequential Suzuki–Miyaura couplings used to construct triaryl systems [2].

Catalysis Suzuki-Miyaura Coupling Reaction Kinetics

One-Pot Double Suzuki Coupling Capability

The symmetric 3,5-dibromo substitution pattern allows two identical C–Br bonds to undergo sequential or simultaneous cross-coupling. In one-pot double Suzuki–Miyaura reactions employing symmetrical dibromo arenes, unsymmetrical triaryl products have been obtained in up to 90% isolated yield [1]. This contrasts with mixed-halogen or monohalogen analogs, which would require additional protection/deprotection steps to achieve comparable substitution patterns.

Double Suzuki Coupling Triaryl Synthesis One-Pot Protocol

Higher Enthalpy of Vaporization

Predicted enthalpy of vaporization for Methyl 3,5-dibromobenzoate is 53.4 ± 3.0 kJ·mol⁻¹, compared with 51.2 ± 3.0 kJ·mol⁻¹ for Methyl 3,5-dichlorobenzoate . While the difference is modest, it indicates stronger intermolecular forces in the dibromo compound, consistent with the higher molecular polarizability of bromine (4.04 ų) vs. chlorine (2.18 ų).

Thermodynamics Distillation Process Engineering

Methyl 3,5-Dibromobenzoate: Key Applications


Aromatase Inhibitor Intermediate

Methyl 3,5-dibromobenzoate serves as a key intermediate in the synthesis of third-generation aromatase inhibitors such as anastrozole, where the 3,5-dibromoaryl moiety is elaborated via cyanation and N-alkylation to generate the triazole pharmacophore [1]. The symmetrical dibromo pattern ensures regiochemical uniformity during the cyanation step, eliminating isomeric impurities that would arise from an unsymmetrical bromination pattern.

Triaryl Ligands and Dendrimeric Cores

The two chemically equivalent C–Br bonds permit iterative or one-pot double Suzuki couplings to afford 3,5-diarylbenzoate esters, which are privileged scaffolds for tridentate ligands, porous organic cages, and dendrimeric structures [2]. The methyl ester can be subsequently hydrolyzed to the carboxylic acid for further conjugation or surface anchoring.

Flame-Retardant and Halogen-Bonded Materials

Brominated benzoate esters are established flame-retardant additives for polyurethanes and unsaturated polyesters [3]. The 3,5-dibromo substitution pattern of Methyl 3,5-dibromobenzoate provides two heavy-atom sites per monomer unit, enhancing flame-retardant efficiency compared to monobrominated analogs. Additionally, the bromine atoms participate in halogen-bond-directed crystal engineering, enabling the design of stimuli-responsive materials [4].

Analytical Standard for Chromatography

With a well-defined Kovats retention index, a sharp melting point, and a characteristic isotope pattern (¹Br:⁸¹Br ≈ 1:1 doublet), Methyl 3,5-dibromobenzoate is an ideal candidate for GC-MS and LC-MS method development and validation [5]. Its high purity commercially available grades (>98% by GC) reduce the need for in-house calibration standard preparation.

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